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For Researchers, Scientists, and Drug Development Professionals

Introduction
BMS-582949 is a potent and highly selective, orally active inhibitor of p38α mitogen-activated

protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade.[1][2][3][4][5]

Developed by Bristol-Myers Squibb, this compound has been investigated for the treatment of

inflammatory diseases, including rheumatoid arthritis.[1][6] This technical guide provides a

comprehensive overview of the pharmacological profile of BMS-582949, including its

mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. Detailed

experimental methodologies for key assays are also presented to facilitate further research and

development.

Mechanism of Action
BMS-582949 exerts its anti-inflammatory effects by selectively inhibiting the p38α MAPK.[1][2]

[4] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory

cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By inhibiting

p38α, BMS-582949 effectively downregulates the production of these key mediators of

inflammation.[7] The binding mode of BMS-582949 to p38α has been confirmed by X-ray

crystallography.[6]
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The following diagram illustrates the p38 MAPK signaling pathway and the point of intervention

by BMS-582949.
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Caption: p38 MAPK signaling cascade and inhibition by BMS-582949.

Quantitative Data
The following tables summarize the key quantitative data for BMS-582949.

Table 1: In Vitro Activity
Parameter Value Reference

p38α MAPK IC50 13 nM [1][2][4]

Cellular TNFα IC50 (hPBMC) 50 nM [2][4]
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Table 2: Kinase Selectivity
BMS-582949 demonstrates high selectivity for p38α over other kinases.

Kinase Panel Selectivity Reference

Diverse panel of 57 kinases

(including serine kinases,

nonreceptor tyrosine kinases,

receptor tyrosine kinases, and

p38γ/δ isoforms)

>2000-fold [5]

Note: The detailed data for the 57-kinase panel was not publicly available in the reviewed

literature.

Table 3: In Vivo Efficacy in a Murine Model of Acute
Inflammation

Dose (oral)
TNFα Reduction
(2h post LPS)

TNFα Reduction
(6h post LPS)

Reference

5 mg/kg 89% 78% [3]

Table 4: In Vivo Efficacy in a Rat Adjuvant Arthritis
Model
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Dose (oral) Dosing Regimen
Effect on Paw
Swelling

Reference

10 mg/kg Once daily Efficacious [1]

100 mg/kg Once daily
Dose-dependent

reduction
[1]

0.3 mg/kg Twice daily Significant reduction [3]

1 mg/kg Twice daily
Markedly improved

efficacy
[3]

5 mg/kg Twice daily
Markedly improved

efficacy
[3]

Table 5: Pharmacokinetic Properties
Species Parameter Value Reference

Mouse Oral Bioavailability 90% [8]

Rat Oral Bioavailability 60% [8]

Mouse Clearance Rate 4.4 mL/min/kg [8]

Mouse
AUC0-8h (10 mg/kg

oral)
75.5 µM•h [8]

Human Half-life (t1/2) 11-21 hours [7]

Experimental Protocols
The following are representative protocols for the key experiments used to characterize BMS-
582949. These are based on standard methodologies and may not reflect the exact protocols

used in the original studies.

p38α Kinase Inhibition Assay (Luminescent Kinase
Assay)
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This assay measures the amount of ADP produced in a kinase reaction, which is then

converted to a luminescent signal.
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Caption: Workflow for an in vitro p38α kinase inhibition assay.

Methodology:

Compound Preparation: Prepare serial dilutions of BMS-582949 in DMSO.

Assay Plate Preparation: Add diluted compound or vehicle (DMSO) to the wells of a 384-well

plate.

Kinase Reaction: Add recombinant p38α enzyme, a suitable substrate (e.g., ATF2), and ATP

to initiate the reaction.

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60

minutes).

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the

remaining ATP.

ATP Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP.

Luminescence Measurement: Measure the luminescent signal, which is proportional to the

amount of ADP produced and thus the kinase activity.

Data Analysis: Calculate the percent inhibition at each compound concentration and

determine the IC50 value.

Cell-based TNFα Release Assay (Human Peripheral
Blood Mononuclear Cells - hPBMCs)
This assay measures the ability of a compound to inhibit the release of TNF-α from stimulated

immune cells.

Methodology:

Cell Isolation: Isolate hPBMCs from whole blood using density gradient centrifugation.
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Cell Plating: Plate the isolated hPBMCs in a 96-well plate.

Compound Treatment: Pre-incubate the cells with various concentrations of BMS-582949.

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS)

to induce TNF-α production.

Incubation: Incubate the cells for a specified period (e.g., 4-24 hours).

Supernatant Collection: Collect the cell culture supernatant.

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an

enzyme-linked immunosorbent assay (ELISA).

Data Analysis: Determine the IC50 value for the inhibition of TNF-α release.

In Vivo Murine Model of Acute Inflammation
This model assesses the in vivo efficacy of a compound in reducing systemic inflammation.

Methodology:

Animal Acclimatization: Acclimatize male BALB/c mice for at least one week.

Compound Administration: Administer BMS-582949 orally at various doses.

LPS Challenge: After a set time post-compound administration (e.g., 90 minutes), inject the

mice with a sublethal dose of LPS to induce an inflammatory response.

Blood Collection: Collect blood samples at various time points post-LPS challenge (e.g., 2

and 6 hours).

Cytokine Analysis: Measure the plasma levels of TNF-α using ELISA.

Data Analysis: Compare the TNF-α levels in the treated groups to the vehicle control group

to determine the percent inhibition.

In Vivo Rat Adjuvant Arthritis Model
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This is a widely used model to evaluate the efficacy of anti-arthritic compounds.
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Caption: Workflow for the rat adjuvant arthritis model.

Methodology:

Animal Acclimatization: Use male Sprague-Dawley rats and allow them to acclimatize.

Arthritis Induction: Induce arthritis by a single intradermal injection of Complete Freund's

Adjuvant (CFA) into the tail or footpad.

Treatment: Begin oral administration of BMS-582949 or vehicle once or twice daily, typically

starting around the onset of clinical signs of arthritis (e.g., day 11).

Assessment: Monitor the severity of arthritis by measuring paw volume (plethysmometry)

and body weight regularly throughout the study.

Data Analysis: Compare the changes in paw volume in the treated groups to the vehicle

control group to assess the efficacy of the compound.

Clinical Development
BMS-582949 has undergone Phase II clinical trials for the treatment of rheumatoid arthritis.[6]

Additionally, its effects on atherosclerotic plaque inflammation have been investigated in a

multicenter study.[8][9][10] While the compound was generally well-tolerated, the study on

atherosclerosis did not show a significant reduction in arterial inflammation compared to

placebo.[7][8][9]

Conclusion
BMS-582949 is a potent and highly selective p38α MAPK inhibitor with demonstrated efficacy

in preclinical models of inflammation and arthritis. Its favorable pharmacokinetic profile makes it

a valuable tool for studying the role of the p38 MAPK pathway in various diseases. This

technical guide provides a comprehensive summary of its pharmacological properties and

representative experimental protocols to support further investigation by the scientific

community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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